molecular formula C19H20N4OS B2692347 N-[(oxolan-2-yl)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine CAS No. 422533-19-5

N-[(oxolan-2-yl)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine

Cat. No.: B2692347
CAS No.: 422533-19-5
M. Wt: 352.46
InChI Key: VFOQREXAYBPYOX-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine is a quinazoline derivative characterized by a quinazolin-4-amine core. The 2-position of the quinazoline is substituted with a [(pyridin-4-yl)methyl]sulfanyl group, while the N-position is modified with an (oxolan-2-yl)methyl moiety.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-2-6-17-16(5-1)18(21-12-15-4-3-11-24-15)23-19(22-17)25-13-14-7-9-20-10-8-14/h1-2,5-10,15H,3-4,11-13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOQREXAYBPYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced.

    Attachment of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic addition reaction, often using oxirane as a precursor.

    Final Assembly: The final step involves the coupling of the quinazoline core with the pyridine and oxolane derivatives under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazoline core, potentially leading to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[(oxolan-2-yl)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine typically involves multi-step organic reactions, including the formation of the quinazoline core followed by the introduction of oxolane and pyridine moieties. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that various quinazoline derivatives, including those similar to this compound, demonstrate effectiveness against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the pyridine and sulfanyl groups is believed to enhance their antimicrobial efficacy.

Anticancer Potential

Quinazoline derivatives have been investigated for their anticancer properties due to their ability to inhibit specific kinases involved in cancer progression. The compound has shown promise in inhibiting protein kinases, which are critical targets in cancer therapy . The structural features, including the oxolane and pyridine substituents, may contribute to its activity against cancer cell lines.

Protein Kinase Inhibition

The primary therapeutic application of this compound lies in its role as a protein kinase inhibitor. Recent studies have identified similar compounds as effective inhibitors of kinases such as CLK1 and DYRK1A, which are implicated in various diseases, including cancer and neurodegenerative disorders .

Antitubercular Activity

Emerging research suggests that quinazoline derivatives can exhibit antitubercular activity by targeting specific enzymes involved in Mycobacterium tuberculosis metabolism . The unique structural features of this compound may enhance its potential as a novel antitubercular agent.

Case Studies and Research Findings

StudyFindings
Osarumwense et al., 2020 Investigated antibacterial activity of quinazoline derivatives; highlighted significant inhibition against Klebsiella pneumoniae.
Giraud et al., 2023 Focused on protein kinase inhibition; demonstrated that structural modifications enhance inhibitory potency against CLK1 and DYRK1A.
Recent findings (2024) Identified quinoline derivatives with antitubercular effects; suggested further exploration into similar compounds for tuberculosis treatment.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives are a well-studied class of compounds due to their diverse biological activities. Below is a detailed comparison of the target compound with structurally similar analogs from the evidence:

Structural Features

Compound Name/ID Position 2 Substituent N-Substituent Key Functional Groups Reference
Target Compound [(Pyridin-4-yl)methyl]sulfanyl (Oxolan-2-yl)methyl Sulfanyl, pyridine, oxolane -
: Compound 4 Pyrrolidin-1-yl 4-(Pyrrolidin-1-yl)butyl Pyrrolidine, alkyl chain
: Compound 6 Phenyl 2-(1-Methylpyrrol-2-yl)ethyl Phenyl, pyrrole
: Compound 7n 6-(Imidazo[1,2-a]pyridin-6-yl) N-methyl-N-(p-tolyl) Imidazopyridine, tolyl
: Compound 44 Cyclopropyl-pyrazolylamino Cyclopropylphenyl Cyclopropyl, pyrazole

Key Observations

Position 2 Substituents: The target compound’s sulfanyl group at position 2 is distinct from the amino (e.g., pyrrolidinyl in ) or phenyl groups () in analogs. Sulfanyl linkages may enhance solubility or enable disulfide bond formation in biological systems . Pyridine at position 2 (as in the target) is less common than morpholine () or imidazopyridine (), which are often used to modulate kinase selectivity .

N-Substituents :

  • The (oxolan-2-yl)methyl group in the target compound introduces a tetrahydrofuran ring, differing from morpholine (), piperazine (), or alkyl chains (). Oxolane’s oxygen atom may improve hydrogen bonding compared to purely hydrocarbon substituents .

Synthetic Complexity :

  • The target compound’s synthesis likely involves S-alkylation for the sulfanyl group and nucleophilic substitution for the oxolane substituent, similar to methods in and . By contrast, and employ Suzuki coupling for aryl/heteroaryl introductions .

Biological Activity

N-[(oxolan-2-yl)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine, identified by its CAS number 899945-83-6, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N4O3SC_{14}H_{16}N_{4}O_{3}S with a molecular weight of 320.37 g/mol. Its structure includes a quinazoline core that is known for various biological activities, including anticancer and anti-inflammatory properties.

1. Anticancer Activity

Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. Recent research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines.

Compound Cell Line IC50 (µM) Activity
N-[...]MDA-MB-231<0.1High
N-[...]A5490.76Moderate
N-[...]HT290.1Moderate

In a study conducted by Vodnala et al., quinazoline-based hybrids demonstrated IC50 values ranging from 0.36 to 40.90 µM against MDA-MB-231 breast cancer cells, with some derivatives showing promising activity comparable to standard chemotherapeutics like erlotinib .

2. Antibacterial Activity

The compound has also shown potential as an antibacterial agent. Studies utilizing molecular docking techniques have indicated that it interacts effectively with bacterial targets, demonstrating a selective action against pathogenic strains while exhibiting low toxicity towards human cells.

A comparative analysis revealed that the compound's antibacterial efficacy was notable against Gram-positive bacteria, with minimal cytotoxicity observed in normal fibroblast cells (WI38) when tested alongside Doxorubicin .

3. Other Pharmacological Activities

In addition to its anticancer and antibacterial properties, this compound may possess anti-inflammatory and analgesic effects. Quinazoline derivatives are known for their ability to inhibit key enzymes involved in inflammatory pathways, suggesting their potential utility in treating inflammatory diseases .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis of quinazoline derivatives indicates that modifications at specific positions on the quinazoline ring can significantly influence biological activity. For instance:

  • Substituents on the Oxolan Ring : Variations in the oxolan moiety can enhance solubility and bioavailability.
  • Pyridine Substitution : The presence of a pyridine group is crucial for maintaining activity against cancer cells.
  • Sulfur Linkage : The

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